Methyl 2-ethynylbenzoate
Overview
Description
Methyl 2-ethynylbenzoate is an organic compound with the molecular formula C10H8O2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an ethynyl group, and the carboxyl group is esterified with a methyl group
Scientific Research Applications
Methyl 2-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
While specific safety and hazard information for Methyl 2-ethynylbenzoate is not available in the current search results, it’s generally important to handle all chemical compounds with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 2-iodobenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The resulting product is then deprotected to yield this compound.
Another method involves the esterification of 2-ethynylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxybenzoic acid derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group, yielding methyl 2-ethylbenzoate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Carboxybenzoic acid derivatives.
Reduction: Methyl 2-ethylbenzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Mechanism of Action
The mechanism of action of methyl 2-ethynylbenzoate depends on its specific application In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions
In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Methyl 2-ethynylbenzoate can be compared with other similar compounds such as:
Methyl 2-ethenylbenzoate: Similar structure but with an ethenyl group instead of an ethynyl group. It exhibits different reactivity due to the presence of a double bond.
Methyl 2-propynylbenzoate: Contains a propynyl group, leading to variations in steric and electronic properties.
Methyl 2-phenylbenzoate: Features a phenyl group, resulting in distinct aromatic interactions and reactivity.
The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through various chemical transformations.
Properties
IUPAC Name |
methyl 2-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMDZNOARBBHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327368 | |
Record name | Methyl 2-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-99-0 | |
Record name | Methyl 2-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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